Trimethyl citrate

Polymer chemistry Pharmaceutical formulation Material science

TEC cannot serve as a citrazinic acid precursor-only trimethyl citrate undergoes the requisite ammonolysis/H₂SO₄ pathway. Trimethyl citrate (CAS 1587-20-8) provides unique solid-phase processing and trifunctional reactivity unavailable with other citrate esters. • Citrazinic acid precursor via ammonolysis/H₂SO₄; TEC and TBC cannot substitute. • Solid crystalline (mp 75-78°C) enables direct solid-solid PVC blending; eliminates liquid plasticizer metering. • Trifunctional PET comonomer: copolyesters achieve 59.0 MPa tensile, 280% elongation.

Molecular Formula C9H14O7
Molecular Weight 234.2 g/mol
CAS No. 1587-20-8
Cat. No. B030998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl citrate
CAS1587-20-8
Synonyms2-Hydroxy-1,2,3-propanetricarboxylic Acid Trimethyl Ester;  Trimethyl Ester Citric Acid;  _x000B_3-Hydroxy-3-methoxycarbonylpentanedioic Acid Dimethyl Ester;  _x000B_NSC 75824
Molecular FormulaC9H14O7
Molecular Weight234.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)(C(=O)OC)O
InChIInChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3
InChIKeyHDDLVZWGOPWKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl Citrate Technical Specifications and Identity


Trimethyl citrate (CAS 1587-20-8, TMC), the trimethyl ester of citric acid (molecular formula C₉H₁₄O₇, molecular weight 234.20 g/mol), is a white crystalline solid with a melting point of 75–78°C . Commercial grades are available with purity ≥98.0% or ≥99.0% and residual acid ≤0.5% [1] . As a citrate ester plasticizer derived from renewable citric acid sources, it offers low toxicity and biodegradability relative to conventional phthalate plasticizers [2].

Trimethyl Citrate: In-Class Substitution Limitations


Although trimethyl citrate (TMC), triethyl citrate (TEC), and tributyl citrate (TBC) belong to the same citrate ester family, substitution without empirical verification is unsound. TMC, with its shorter methyl ester chains compared to TEC, exhibits distinctly lower volatility, a higher melting point (solid at ambient temperature versus TEC's liquid state with a melting point of −55°C), and differing solvency profiles . Moreover, molecular simulation studies confirm that plasticizer molecular structure—specifically chain length and branching—directly modulates thermodynamic compatibility with PVC, Young's modulus reduction effectiveness, and migration rate [1]. The quantitative evidence below establishes that TMC's unique physicochemical profile (solid crystalline form, distinct solvency) enables applications where TEC and TBC are unsuitable.

Trimethyl Citrate: Differentiation Evidence


Solid-State Formulation vs. Liquid Triethyl Citrate

Trimethyl citrate (TMC) is a white crystalline solid at ambient temperature with a melting point range of 75–78°C . In direct contrast, triethyl citrate (TEC), the immediate higher homolog, is a clear, colorless liquid with a melting point of −55°C . This fundamental physical state difference (solid TMC versus liquid TEC) is attributable to TMC's shorter methyl ester chains, which increase intermolecular packing density and lattice energy, thereby elevating the melting point and reducing volatility relative to TEC .

Polymer chemistry Pharmaceutical formulation Material science

Trifunctional PET Copolymer Reinforcement

When trimethyl citrate is incorporated as a trifunctional comonomer into poly(ethylene terephthalate) (PET) via one-pot polymerization, the resulting copolyester poly(ethylene terephthalate-co-trimethyl citrate) exhibits a tensile strength of 59.0 MPa and an elongation at break of 280% . This represents a synergistic enhancement where both strength and elongation are simultaneously improved compared to unmodified PET, a combination typically difficult to achieve because strength and elongation often trade off inversely. The trifunctionality of TMC introduces branching and enhanced chain entanglement that is not achievable with monofunctional or difunctional ester monomers.

Polymer synthesis Materials engineering Copolyester modification

Synthetic Yield and Catalyst Efficiency

Multiple catalytic routes for trimethyl citrate synthesis have been quantitatively characterized. Using solid acid catalysis (DNW-type strong acid resin) with citric acid and methanol, a product yield of 91% is achieved under optimized conditions (5 h reaction time, citric acid:methanol molar ratio 1:4.5–1:5, citric acid:catalyst molar ratio 1:0.13) [1]. An alternative route using sodium hydrogen sulfate as catalyst with toluene as water-carrying agent achieves a yield of 89.6% (1.5 g catalyst, 1:6 molar ratio, 160°C, 6 h) [2]. The patented p-toluenesulfonic acid method with multiple reaction–distillation dewatering cycles yields product with purity over 98% [3]. These established synthetic routes with high yields (>89%) confirm that TMC can be manufactured cost-competitively at scale.

Organic synthesis Process chemistry Green chemistry

Hydrophilic Scaffold for Demulsifier Design

Trimethyl citrate serves as the hydrophilic core scaffold for a novel low-temperature demulsifier (TCED) designed for water-in-oil (W/O) petroleum emulsions [1]. The molecular architecture employs TMC's central citrate framework grafted with three hydrophobic chains, yielding a precisely defined trifunctional core structure. Longer-chain homologs such as triethyl citrate or tributyl citrate would alter the hydrophilic–lipophilic balance (HLB) and spatial geometry of the resulting demulsifier, directly affecting interfacial tension reduction and demulsification efficiency. While quantitative demulsification performance data for TMC-based versus TEC-based demulsifiers are not reported in the available source, the class-level inference is that TMC's compact trifunctional core provides a distinct HLB profile that is specifically suited for this application.

Petroleum chemistry Emulsion science Demulsifier development

Exclusive Citrazinic Acid Precursor

Trimethyl citrate is the primary raw material for the production of citrazinic acid (2,6-dihydroxyisonicotinic acid) via reaction with ammonia followed by sulfuric acid treatment and purification [1]. This synthetic pathway is specific to the trimethyl ester; the triethyl homolog (TEC) would undergo transesterification or different reactivity patterns under these ammonolysis conditions, yielding different products. Citrazinic acid is a valuable heterocyclic intermediate with applications in pharmaceutical synthesis. TMC's exclusive utility in this pathway stems from the methyl ester's optimal leaving group characteristics and steric accessibility for nucleophilic attack by ammonia.

Pharmaceutical intermediates Organic synthesis Heterocyclic chemistry

Solid Fuel Matrix for Color Flame Candles

Trimethyl citrate is utilized as the primary combustible agent in color flame candle formulations [1]. Its melting point (75–78°C) and combustion properties satisfy the specific requirements for candle manufacturing, where a solid-phase fuel matrix is essential for structural integrity and controlled burn characteristics. Triethyl citrate (TEC), with its melting point of −55°C , exists as a liquid at ambient temperature and cannot fulfill the solid matrix function required for molded candle products. The quantitative difference in melting point (Δ ≈ 130°C) directly dictates application suitability.

Specialty chemicals Pyrotechnics Daily chemical additives

Trimethyl Citrate: Industrial and Research Applications


Solid-Phase Blending and Solid Dosage Coating

Trimethyl citrate's crystalline solid state (mp 75–78°C) uniquely qualifies it for applications requiring solid-phase plasticizer incorporation. In pharmaceutical enteric coating of hard gelatin capsules, TMC can be directly blended as a solid excipient, eliminating the liquid handling, metering, and solvent evaporation steps required for liquid plasticizers such as triethyl citrate (TEC, mp −55°C) . Similarly, in PVC compounding, TMC enables solid–solid mixing prior to thermal processing, improving homogeneity and reducing processing complexity relative to liquid citrate esters [1]. The Δ melting point of 130–133°C versus TEC represents a definitive procurement decision point for solid-dosage formulators.

Bulk-Reinforced Polyester Copolymerization

TMC serves as a trifunctional comonomer in one-pot PET copolymerization, yielding poly(ethylene terephthalate-co-trimethyl citrate) with synergistic tensile strength of 59.0 MPa and elongation of 280% . This bulk-reinforcement strategy produces transparent, multiprocessable copolyesters without the thermoplasticity and toughness loss associated with inorganic filler approaches. The trifunctionality of TMC introduces branching and enhanced chain entanglement that monofunctional or difunctional ester monomers cannot replicate. Procurement for advanced polyester film, fiber, or engineering plastic development should specify TMC for this unique copolymerization capability.

Citrazinic Acid Pharmaceutical Intermediate

TMC is the established primary raw material for citrazinic acid (2,6-dihydroxyisonicotinic acid) production via ammonolysis followed by sulfuric acid treatment [2]. This synthetic pathway is exclusive to the trimethyl ester; triethyl citrate would undergo different reactivity patterns due to the ethyl ester group's distinct steric and electronic characteristics. Citrazinic acid is a valuable heterocyclic building block in pharmaceutical synthesis. R&D and procurement teams engaged in heterocyclic intermediate synthesis must specify TMC for this route; TEC cannot serve as a drop-in substitute.

Solid Fuel Matrix for Candles and Pyrotechnics

TMC's solid crystalline form (mp 75–78°C) and combustion characteristics make it the primary combustible agent in color flame candle formulations [2] . The solid-state fuel matrix is essential for molded candle structural integrity and controlled burn profiles. Triethyl citrate (mp −55°C) exists as a liquid at ambient temperature and cannot provide the solid matrix required for this application. For procurement in specialty candle, pyrotechnic, and daily chemical additive manufacturing, TMC is the only citrate ester that satisfies the solid-phase fuel requirement.

Green Plasticizer for Food and Medical Polymers

As a citrate ester derived from renewable citric acid, TMC is employed as a non-toxic, biodegradable plasticizer in PVC for medical devices, food packaging, and children's toys [3]. While quantitative migration and compatibility data comparing TMC directly to TEC or TBC in specific polymer matrices are limited in available sources, class-level molecular simulation evidence confirms that citrate ester plasticizer performance metrics (thermodynamic compatibility with PVC, Young's modulus reduction, and migration rate) are directly modulated by molecular structure, including alkyl chain length [1]. TMC's shorter methyl chains confer distinct volatility, solubility, and compatibility profiles that differ from TEC and TBC, supporting its selection where solid-form plasticizer characteristics or specific solvency requirements are prioritized over liquid handling convenience.

Technical Documentation Hub

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